molecular formula C9H14BNO2 B1322475 4-((Dimethylamino)methyl)phenylboronic acid CAS No. 70799-12-1

4-((Dimethylamino)methyl)phenylboronic acid

Cat. No.: B1322475
CAS No.: 70799-12-1
M. Wt: 179.03 g/mol
InChI Key: LRWRYAVXFZBFRJ-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)phenylboronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylamino group and a boronic acid group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)phenylboronic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with boronic acid derivatives. One common method includes the following steps :

    Preparation of Grignard Reagent: Magnesium turnings are reacted with 4-bromo-N,N-dimethylaniline in the presence of dry tetrahydrofuran (THF) to form the Grignard reagent.

    Formation of Boronic Acid: The Grignard reagent is then treated with trimethyl borate, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

    Biaryls: Formed from Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

Scientific Research Applications

4-((Dimethylamino)methyl)phenylboronic acid has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Comparison with Similar Compounds

4-((Dimethylamino)methyl)phenylboronic acid can be compared with other similar compounds such as :

  • 4-(N,N-Dimethylamino)phenylboronic acid
  • 4-(Dimethylamino)benzeneboronic acid
  • 4-(N,N-Dimethylphenylboronic acid

These compounds share similar structures but differ in their specific substituents and reactivity. The presence of the dimethylamino group in this compound provides unique electronic properties, making it particularly useful in certain synthetic applications.

Properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWRYAVXFZBFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626339
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70799-12-1
Record name {4-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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